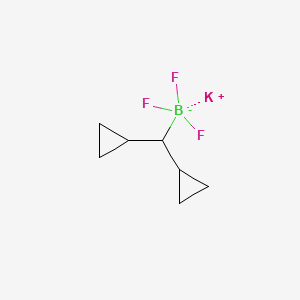
N-(3-phenoxypropyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenoxypropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound is characterized by the presence of a phenoxypropyl group attached to the guanidine moiety, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenoxypropyl)guanidine hydrochloride typically involves the reaction of 3-phenoxypropylamine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method allows for the efficient production of the compound in high yields. The process involves the sequential addition of reactants and catalysts, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-phenoxypropyl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropyl oxides, while substitution reactions can produce various substituted guanidines .
Aplicaciones Científicas De Investigación
N-(3-phenoxypropyl)guanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(3-phenoxypropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .
Comparación Con Compuestos Similares
- N-(2-phenoxyethyl)guanidine hydrochloride
- N-(4-phenoxybutyl)guanidine hydrochloride
- N-(3-phenoxypropyl)guanidine nitrate
Comparison: N-(3-phenoxypropyl)guanidine hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16ClN3O |
|---|---|
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
2-(3-phenoxypropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,11,12,13);1H |
Clave InChI |
MOHUIVOYBHRYLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)

![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)

